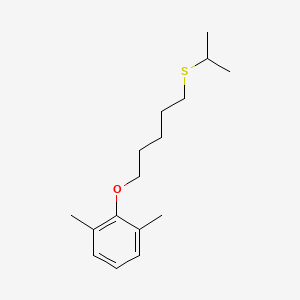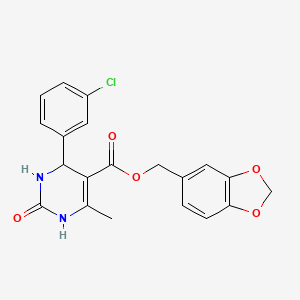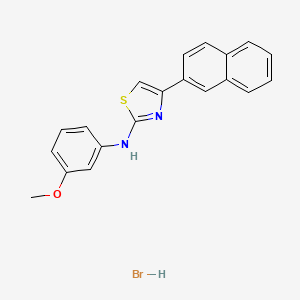
4-methyl-N-(4-nitrophenyl)-9-acridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-nitrophenyl)-9-acridinamine, also known as MNA, is a chemical compound with potential applications in scientific research. MNA is a derivative of acridine, a heterocyclic organic compound commonly used in the synthesis of various drugs and dyes. MNA has been shown to possess interesting biochemical and physiological properties, making it a promising candidate for future research in the field of medicine.
作用機序
The mechanism of action of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is not fully understood. However, studies have shown that 4-methyl-N-(4-nitrophenyl)-9-acridinamine acts by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting the activity of this enzyme, 4-methyl-N-(4-nitrophenyl)-9-acridinamine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to possess interesting biochemical and physiological effects. Studies have shown that 4-methyl-N-(4-nitrophenyl)-9-acridinamine can induce apoptosis, a process by which cells undergo programmed cell death. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer drugs.
実験室実験の利点と制限
One of the main advantages of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is its potent anti-cancer properties. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer drugs. However, one of the main limitations of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is its toxicity. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to be toxic to normal cells, making it difficult to use in clinical settings.
将来の方向性
There are several future directions for research on 4-methyl-N-(4-nitrophenyl)-9-acridinamine. One potential direction is the development of new cancer drugs based on 4-methyl-N-(4-nitrophenyl)-9-acridinamine. Another potential direction is the development of new antibiotics based on 4-methyl-N-(4-nitrophenyl)-9-acridinamine. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(4-nitrophenyl)-9-acridinamine and its potential applications in the field of medicine.
合成法
The synthesis of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is a complex process that involves several steps. The first step is the preparation of 4-nitroaniline, which is then reacted with acetic anhydride to form 4-nitroacetanilide. This compound is then reduced to 4-aminoacetanilide, which is further reacted with 4-methyl-1,2,3,6-tetrahydropyridine to form 4-methyl-N-(4-nitrophenyl)-9-acridinamine.
科学的研究の応用
4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to possess interesting properties that make it a promising candidate for scientific research. One of the main applications of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is in the field of cancer research. Studies have shown that 4-methyl-N-(4-nitrophenyl)-9-acridinamine has potent anti-cancer properties, making it a potential candidate for the development of new cancer drugs. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-methyl-N-(4-nitrophenyl)acridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-5-4-7-17-19(13)22-18-8-3-2-6-16(18)20(17)21-14-9-11-15(12-10-14)23(24)25/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKYDSHCKUUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)

![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)


![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5176897.png)
![N-(4-ethylbenzyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5176904.png)

![methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate](/img/structure/B5176916.png)
![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)
![N-{3-[(3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5176941.png)
